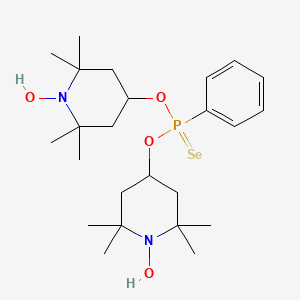
O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate is a complex organophosphorus compound It is characterized by the presence of a phenylphosphonoselenoate group and two 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate typically involves the reaction of phenylphosphonoselenoic acid with 1-hydroxy-2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of selenium.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group or the piperidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of selenium, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in oxidative stress-related conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound can scavenge ROS, thereby reducing oxidative damage in biological systems. It may also interact with specific enzymes and proteins, modulating their activity and contributing to its overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical with antioxidant properties.
Phenylphosphonic acid: A simpler analog with similar phosphorus chemistry but lacking the selenium component.
Uniqueness
O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate is unique due to the presence of both the phenylphosphonoselenoate group and the 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl groups
Propriétés
Numéro CAS |
68541-90-2 |
|---|---|
Formule moléculaire |
C24H41N2O4PSe |
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
bis[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy]-phenyl-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H41N2O4PSe/c1-21(2)14-18(15-22(3,4)25(21)27)29-31(32,20-12-10-9-11-13-20)30-19-16-23(5,6)26(28)24(7,8)17-19/h9-13,18-19,27-28H,14-17H2,1-8H3 |
Clé InChI |
WXNOOHMLRCZZFI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1O)(C)C)OP(=[Se])(C2=CC=CC=C2)OC3CC(N(C(C3)(C)C)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


oxophosphanium](/img/structure/B14477891.png)
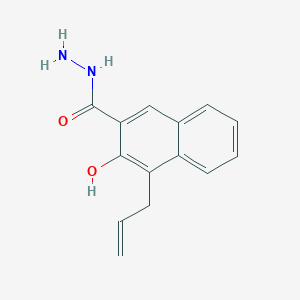
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
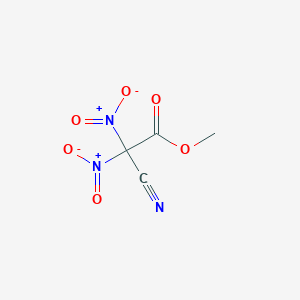
![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
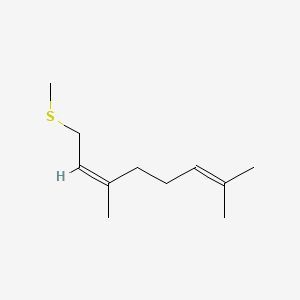
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
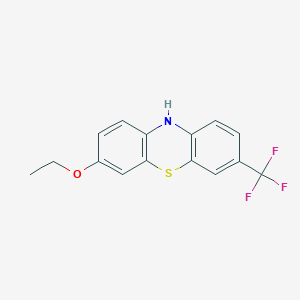
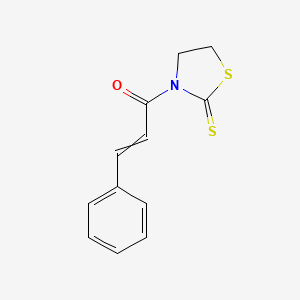
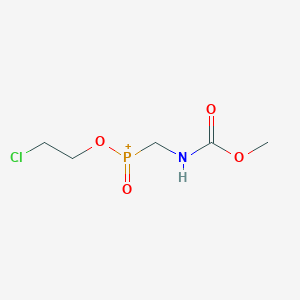

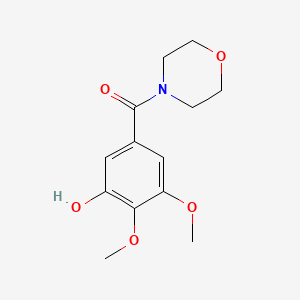
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
